![molecular formula C8H3ClN2O3S B12869444 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which includes a benzoxazole ring fused with a sulfonyl chloride group and a cyano group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aromatic nitriles under specific conditions. One common method includes the use of 2-aminophenol and aldehydes in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often produced in crystalline form and requires careful handling due to its moisture sensitivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoxazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and aromatic carboxylic acids . The reactions are often carried out under controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions include various benzoxazole derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is crucial in its role as a building block in organic synthesis . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls and enzymes, leading to its antibacterial effects .
Comparación Con Compuestos Similares
- Benzoxazole-4-sulfonyl chloride
- 2,1,3-Benzoxadiazole-4-sulfonyl chloride
- Benzofurazan-4-sulfonyl chloride
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities .
Propiedades
Fórmula molecular |
C8H3ClN2O3S |
|---|---|
Peso molecular |
242.64 g/mol |
Nombre IUPAC |
4-cyano-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClN2O3S/c9-15(12,13)8-11-7-5(4-10)2-1-3-6(7)14-8/h1-3H |
Clave InChI |
OUPSMWYCVMHOFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)


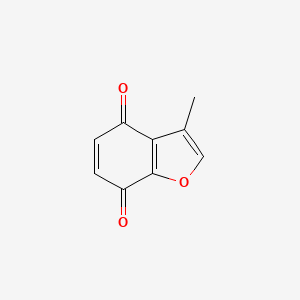
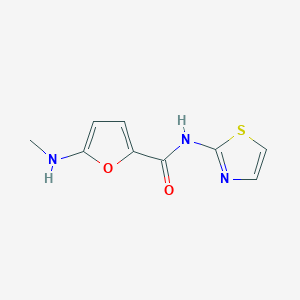
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
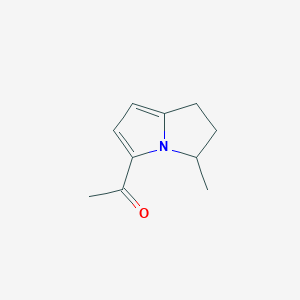


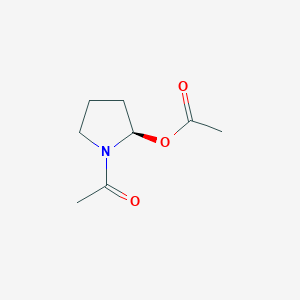
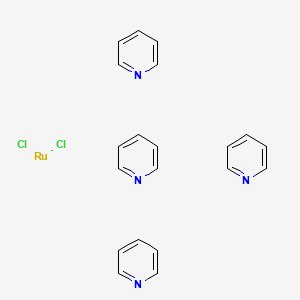
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)

![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
